2-Aminothiazole-5-sulfonamide (CAS: 63735-95-5) is a highly reactive, bifunctional heterocyclic building block characterized by a thiazole core substituted with a 2-amino group and a 5-sulfonamide moiety [1]. In industrial and medicinal chemistry procurement, it is primarily valued as a critical precursor for the synthesis of advanced carbonic anhydrase inhibitors (CAIs) and other bioactive small molecules. The dual functionalization provides orthogonal reactivity—allowing for distinct nucleophilic substitutions at the amino group and electrophilic or coordination interactions at the sulfonamide group [2]. Furthermore, its inherent hydrophilicity (negative LogP) and robust hydrogen-bonding capacity make it an optimal starting material for developing water-soluble active pharmaceutical ingredients (APIs) that require precise target binding without the formulation challenges associated with highly lipophilic scaffolds [1].
Attempting to substitute 2-aminothiazole-5-sulfonamide with more common comparators—such as simple benzenesulfonamides (e.g., sulfanilamide) or 1,3,4-thiadiazole-2-sulfonamides (the core of acetazolamide)—fundamentally compromises both synthetic efficiency and end-product performance [1]. The electron-withdrawing nature of the 5-sulfonamide group on the specific thiazole ring uniquely polarizes the molecule, significantly enhancing the nucleophilicity of the 2-amino site for high-yield downstream coupling [2]. Substituting with a thiadiazole core alters the electronic distribution and reduces the number of available hydrogen-bonding sites, which directly diminishes the isoform selectivity of the resulting carbonic anhydrase inhibitors. Furthermore, replacing it with a benzenesulfonamide eliminates the heterocyclic metabolic stability and shifts the partition coefficient toward lipophilicity, introducing severe downstream formulation and solubility hurdles [1].
In the multi-step synthesis of advanced pharmaceutical intermediates, the reactivity of the starting scaffold is a primary driver of process economics. 2-Aminothiazole-5-sulfonamide features a highly polarized structure where the electron-withdrawing 5-sulfonamide group activates the 2-amino position for nucleophilic attack. Studies on the synthesis of thiazolylsulfonamide derivatives demonstrate that this specific scaffold can achieve exceptional conversion rates, yielding up to 98% in secondary amine/amide formation under standard coupling conditions [1]. In contrast, unpolarized or sterically hindered heterocyclic amines typically stall at 60-80% yields, requiring extensive purification steps.
| Evidence Dimension | Synthetic yield in N-derivatization (amidation/alkylation) |
| Target Compound Data | Up to 98% yield |
| Comparator Or Baseline | Standard unpolarized heterocyclic amines (60-80% yield) |
| Quantified Difference | Approx. 20-38% absolute increase in synthetic yield |
| Conditions | Standard coupling conditions (e.g., DCM/THF solvents at room temperature) |
Maximizing synthetic yield at the precursor stage directly reduces raw material waste and lowers the cost of goods (COGs) in scalable API manufacturing.
When procured as a core scaffold for carbonic anhydrase inhibitors (CAIs), 2-aminothiazole-5-sulfonamide enables the generation of highly selective therapeutic agents. Derivatives built on this specific thiazole core have demonstrated sub-nanomolar inhibition constants against critical human carbonic anhydrase isoforms, specifically hCA II and the tumor-associated hCA IX, with Ki values recorded as low as 0.79 to 0.9 nM [1]. When benchmarked against acetazolamide (a standard 1,3,4-thiadiazole-2-sulfonamide derivative), the thiazole-5-sulfonamide derivatives show superior selectivity profiles, avoiding the broad-spectrum off-target binding that causes severe side effects in first-generation CAIs.
| Evidence Dimension | Inhibition constant (Ki) for hCA II and hCA IX |
| Target Compound Data | Ki = 0.79 - 0.9 nM |
| Comparator Or Baseline | Acetazolamide (AAZ) baseline (broader isoform binding, higher Ki for specific targets) |
| Quantified Difference | Sub-nanomolar affinity with enhanced hCA IX/XII vs hCA I selectivity |
| Conditions | Stopped-flow CO2 hydrase assay |
Procuring this exact scaffold is essential for drug discovery programs aiming to develop next-generation, isoform-selective CAIs with minimized off-target toxicity.
The physicochemical profile of a precursor dictates the downstream formulation complexity of the resulting API. 2-Aminothiazole-5-sulfonamide possesses a highly polar structure, reflected in a negative partition coefficient (LogP ≈ -1.51) [1]. This inherent hydrophilicity ensures excellent aqueous solubility. In contrast, substituting this core with standard benzenesulfonamides typically results in lipophilic profiles (LogP > 0), which frequently necessitate the use of complex co-solvents, cyclodextrin complexation, or lipid-based delivery systems to achieve acceptable bioavailability.
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | LogP ≈ -1.51 (Highly hydrophilic) |
| Comparator Or Baseline | Standard benzenesulfonamide scaffolds (LogP > 0, lipophilic) |
| Quantified Difference | Significant shift toward aqueous solubility |
| Conditions | Standard aqueous/lipid partition modeling |
Starting with a highly water-soluble precursor streamlines downstream formulation workflows and improves the pharmacokinetic viability of the final product.
Driven by its sub-nanomolar target affinity and favorable hydrogen-bonding profile, 2-aminothiazole-5-sulfonamide is the premier starting material for synthesizing next-generation CAIs. It is specifically chosen over thiadiazole alternatives when targeting tumor-associated isoforms (hCA IX and XII) or specific cytosolic isoforms (hCA II) for oncology and glaucoma applications, where minimizing off-target binding is critical [1].
Because the 5-sulfonamide group electronically activates the 2-amino position, this compound is ideal for high-throughput combinatorial chemistry. Procurement for library generation is justified by its ability to achieve near-quantitative yields (up to 98%) during amidation and alkylation, significantly reducing the purification bottleneck in drug discovery workflows [1].
For medicinal chemistry programs struggling with the poor bioavailability of lipophilic drug candidates, utilizing the 2-aminothiazole-5-sulfonamide scaffold provides an immediate structural advantage. Its negative LogP value ensures that the resulting derivatives maintain high aqueous solubility, simplifying downstream formulation and eliminating the need for complex lipid-based delivery systems [2].